Product packaging for Dioxopromethazine(Cat. No.:CAS No. 13754-56-8)

Dioxopromethazine

Cat. No.: B076312
CAS No.: 13754-56-8
M. Wt: 316.4 g/mol
InChI Key: FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dioxopromethazine is a chemical compound of significant interest in pharmacological and neurochemical research. As a derivative of the phenothiazine class, its primary research value lies in its potential interactions with central nervous system receptors, particularly histaminergic and dopaminergic pathways. Researchers utilize this compound to probe the structure-activity relationships of phenothiazine derivatives, investigating how specific molecular modifications, such as the introduction of dioxo groups, alter receptor binding affinity, selectivity, and functional activity. Its mechanism of action is believed to involve antagonism or modulation of key neurotransmitter receptors, making it a valuable tool for in vitro studies aimed at understanding neurological signaling, receptor oligomerization, and the downstream cellular consequences of receptor blockade. This compound is instrumental in advanced studies exploring the molecular basis of neurological disorders and in the preclinical characterization of novel therapeutic targets. It is supplied as a high-purity solid to ensure reproducibility and reliability in experimental assays, including receptor binding studies, enzymatic assays, and cell-based signaling models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2S B076312 Dioxopromethazine CAS No. 13754-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929821
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13582-96-2, 13754-56-8, 13582-97-3
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Dioxopromethazine Action

Elucidation of Receptor Interactions and Modulatory Systems

Dioxopromethazine's therapeutic and physiological effects are a consequence of its ability to bind to and modulate a variety of neurotransmitter receptors. patsnap.compatsnap.com Its multifaceted nature stems from its antagonism of dopamine (B1211576), serotonin (B10506), histamine (B1213489), and acetylcholine (B1216132) receptors. patsnap.compatsnap.com

Dopamine D2 Receptor Antagonism

A primary mechanism of action for this compound, characteristic of the phenothiazine (B1677639) class, is its antagonism of dopamine D2 receptors in the brain. patsnap.compatsnap.com Dopamine is a critical neurotransmitter involved in mood, cognition, and behavior. patsnap.com By blocking D2 receptors, this compound can influence dopaminergic neurotransmission. patsnap.compatsnap.com This action is central to the effects of many neuroleptic agents. patsnap.comwikipedia.org The antagonism of D2 receptors is believed to contribute to some of the compound's central nervous system effects. patsnap.comwikipedia.org

Modulation of Glutamate (B1630785) Neurotransmission

Emerging research indicates that this compound can also modulate glutamate neurotransmission. patsnap.com Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity and neuronal communication. mdpi.com By influencing glutamate pathways, this compound may help in normalizing synaptic transmission. patsnap.com The indirect modulation of the glutamate system can occur through interactions with other neurotransmitter systems, such as the serotonin system. nih.govnih.gov

Antihistaminic Activity through Histamine H1 Receptor Blockade

This compound is a potent antagonist of the histamine H1 receptor. patsnap.comguidechem.commedchemexpress.com Histamine, acting through H1 receptors, is a key mediator of allergic reactions, characterized by symptoms such as itching and vasodilation. nih.govwikipedia.org By blocking these receptors, this compound prevents histamine from exerting its effects, leading to its antihistaminic properties. patsnap.comguidechem.com This H1 receptor blockade is also associated with sedative effects, as histamine is involved in regulating the sleep-wake cycle. patsnap.com

Anticholinergic Properties via Muscarinic Acetylcholine Receptor Blockade

This compound exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors. patsnap.comwikipedia.org Acetylcholine is a neurotransmitter with diverse functions in both the central and peripheral nervous systems, including roles in muscle contraction and glandular secretion. patsnap.commedicalnewstoday.com The blockade of muscarinic receptors inhibits the action of acetylcholine, leading to a range of physiological effects. mhmedical.comnih.gov This action contributes to some of the compound's observed properties. patsnap.com

Intracellular Signaling Pathway Modulation

The binding of this compound to its target receptors initiates a cascade of intracellular events known as signal transduction. libretexts.org When a ligand like this compound, acting as an antagonist, blocks a G protein-coupled receptor (GPCR), it prevents the receptor from activating its associated G protein and subsequent downstream signaling pathways. wikipedia.org

For instance, the antagonism of D2 (a Gi-coupled receptor) and 5-HT2A/2C (Gq/11-coupled receptors) would inhibit their respective signaling cascades. wikipedia.org Blockade of D2 receptors would prevent the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). creative-diagnostics.com Similarly, antagonism of 5-HT2A/2C receptors would block the activation of phospholipase C (PLC), which in turn would prevent the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). libretexts.orgdiva-portal.org These second messengers are crucial for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. libretexts.org

The modulation of these intracellular signaling pathways ultimately leads to changes in cellular function, including alterations in gene expression and protein activity, which underlie the pharmacological effects of this compound. libretexts.orgcreative-diagnostics.com

Table 1: Summary of this compound's Receptor Interactions

Receptor TargetActionAssociated Neurotransmitter SystemKey Physiological Relevance
Dopamine D2AntagonistDopaminergicModulation of mood and behavior patsnap.compatsnap.com
Serotonin 5-HT2AAntagonistSerotonergicRegulation of mood and cognition patsnap.comwikipedia.org
Serotonin 5-HT2CAntagonistSerotonergicInfluence on mood and behavior patsnap.comwikipedia.org
Histamine H1AntagonistHistaminergicAllergic response, sedation patsnap.comguidechem.com
Muscarinic AcetylcholineAntagonistCholinergicModulation of parasympathetic functions patsnap.com

Impact on Cyclic AMP (cAMP) Content

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in numerous biological processes, and its intracellular concentration is tightly regulated. iiarjournals.org The synthesis of cAMP from ATP is catalyzed by adenylyl cyclase, while its degradation is handled by phosphodiesterase (PDE) enzymes. iiarjournals.orgcvpharmacology.com

The mechanism of action for phosphodiesterase inhibitors involves blocking the degradation of cAMP, which leads to an accumulation of intracellular cAMP. nih.govwikipedia.orgresearchgate.net This increase in cAMP levels subsequently activates downstream signaling pathways, such as protein kinase A (PKA), which can lead to various cellular responses, including smooth muscle relaxation and reduced inflammation. iiarjournals.orgresearchgate.net While direct studies extensively detailing this compound's specific impact on cAMP content are limited, its relationship with the phenothiazine class suggests a potential role in modulating cAMP pathways. Phenothiazines, as a group, have been recognized for their ability to inhibit PDEs. if-pan.krakow.pl Therefore, it is plausible that this compound could exert its effects by increasing intracellular cAMP concentrations through the inhibition of phosphodiesterase enzymes.

Effects on Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that inactivate the second messengers cAMP and cGMP. nih.govwikipedia.org By inhibiting these enzymes, the intracellular levels of these messengers rise, prolonging their signaling effects. cvpharmacology.com Different PDE families (PDE1-PDE11) exhibit tissue-specific expression and substrate specificity, making them attractive drug targets. wikipedia.org

Phenothiazines are known to act as inhibitors of certain phosphodiesterases. if-pan.krakow.pl For instance, the parent compound, phenothiazine, acts on type I calcium/calmodulin-dependent phosphodiesterase. fishersci.be PDE inhibitors are utilized in a variety of therapeutic areas, including erectile dysfunction (PDE5 inhibitors) and inflammatory diseases like COPD (PDE4 inhibitors). wikipedia.orgresearchgate.netnih.gov The inhibitory action on PDE4, in particular, has been shown to have anti-inflammatory effects by suppressing the release of inflammatory mediators and cytokines. wikipedia.orgresearchgate.net Although this compound is structurally a phenothiazine derivative, specific studies confirming its direct inhibitory activity against particular PDE subtypes are not extensively detailed in the available research. However, its classification within this chemical family suggests a potential for such an interaction.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective drug candidates. eurekaselect.com

Correlations between Structural Features and Biological Reactivity

The biological activity of phenothiazine derivatives is significantly influenced by their structural characteristics, particularly the substituents on the tricyclic ring system and the nature of the side chain at the N-10 position. if-pan.krakow.plslideshare.net

Substitution at C-2: The presence of an electron-withdrawing group at the C-2 position of the phenothiazine nucleus is a critical determinant of antipsychotic activity. if-pan.krakow.plyoutube.com The potency generally increases in the order of -Cl < -COCH3 < -CF3. if-pan.krakow.pl This highlights the importance of electronegative substituents at this specific position for enhancing certain biological effects.

Side Chain at N-10: A three-carbon propyl chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal amine group is considered optimal for neuroleptic activity. if-pan.krakow.plyoutube.comslideshare.net Shortening this linker to two carbons can alter the receptor affinity. if-pan.krakow.pl this compound features a propyl-based side chain.

Terminal Amine Group: The nature of the amine group at the end of the side chain also modulates activity. For many phenothiazines, a tertiary amine is required for potent activity. slideshare.netslideshare.net The side chains can be aliphatic, piperidine, or piperazine (B1678402) derivatives, with piperazine side chains often conferring the greatest potency for antipsychotic effects. if-pan.krakow.plyoutube.com

Lipophilicity: The lipophilic nature of the phenothiazine ring allows these compounds to easily penetrate cell membranes, which is crucial for reaching intracellular targets or crossing the blood-brain barrier. if-pan.krakow.pl

These general SAR principles for phenothiazines provide a framework for understanding the biological reactivity of this compound based on its specific structural components.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities. eurekaselect.comnih.gov These models create a mathematical equation that relates molecular descriptors (physicochemical properties or structural features) to activity. researchgate.net

While specific QSAR models for this compound were not found, several studies have been performed on the broader class of phenothiazine derivatives for various biological activities:

Anti-MDR Activity: A QSAR study on phenothiazine derivatives as multidrug resistance (MDR) modulators found a correlation between cytotoxicity and descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (Log P), molar volume (MV), and molecular weight (MW). researchgate.net The model suggested that increased lipophilicity could decrease anti-MDR activity. researchgate.net

Butyrylcholinesterase (BuChE) Inhibition: 3D-QSAR studies on phenothiazine derivatives as BuChE inhibitors for potential Alzheimer's disease treatment have been conducted. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified key structural features for inhibitory activity and helped in the rational design of new potential inhibitors. nih.gov

Antimalarial Activity: QSAR models have also been developed for phenothiazine derivatives to predict their antimalarial activity, using molecular descriptors to establish a relationship with their half-maximal inhibitory concentration (IC50). ejbps.com

These studies demonstrate the utility of QSAR in understanding the SAR of phenothiazines and guiding the design of new derivatives with enhanced activities. eurekaselect.com

Influence of the 5,5-Dioxide Moiety on Biological Activity

The oxidation of the sulfur atom in the phenothiazine ring to a sulfone (5,5-dioxide) significantly impacts the molecule's properties and biological activity. The 5,5-dioxide moiety is known to enhance the chemical stability of the compound.

From a biological perspective, this structural modification has been shown to be crucial for certain activities. For example, the phenothiazine-5,5-dioxide group played a vital role in the development of novel phenothiazine-triazole hybrids with promising antiproliferative and antibacterial activities. ajpp.in In another instance, a phenothiazine derivative with a 5,5-dioxide moiety was investigated for its potential antiproliferative and antibacterial properties, suggesting that this functional group is key to these biological effects. The presence of this electron-withdrawing sulfonyl group also contributes to unique electronic properties within the molecule.

Impact of Substituent Position on Reaction Pathways

The position of substituents on the phenothiazine ring system dictates the molecule's electronic distribution and, consequently, its chemical reactivity and interaction with biological targets.

Positions C-3 and C-7: Due to the electron-donating effect of the nitrogen atom at position N-10, the C-3 and C-7 positions are the most reactive sites on the phenothiazine core. nih.gov This makes them common targets for chemical modification to create new derivatives. nih.gov

Position C-2: As mentioned in the SAR discussion, substitution at the C-2 position with an electron-withdrawing group is paramount for the antipsychotic activity of many phenothiazines. if-pan.krakow.plyoutube.com

Positions C-1 and C-4: Conversely, substitution at the C-1 or C-4 positions generally reduces antipsychotic activity. youtube.com

The reactivity at these positions influences how the molecule can be synthesized and modified. For instance, the introduction of an arylamine substituent at the 3-position can electronically influence the reactivity at the 7-position, allowing for the creation of asymmetrically substituted phenothiazines. nih.gov These principles of reactivity based on substituent position are fundamental to designing phenothiazine derivatives with specific biological profiles.

Synthesis and Derivatization Strategies for Dioxopromethazine

Synthetic Routes and Methodologies for Dioxopromethazine

The primary route to obtaining this compound hydrochloride involves the oxidation of its precursor, Promethazine (B1679618) hydrochloride. researchgate.net This transformation is a key step that introduces the dioxide functional group, significantly altering the molecule's properties.

Oxidation of Promethazine Hydrochloride

The conventional method for the synthesis of this compound hydrochloride is through the oxidation of Promethazine hydrochloride. researchgate.net A common laboratory-scale procedure involves the use of hydrogen peroxide in glacial acetic acid. researchgate.net In a typical reaction, Promethazine is dissolved in glacial acetic acid, followed by the addition of hydrogen peroxide, which acts as the oxidizing agent. researchgate.net This method, while effective, often necessitates the use of corrosive and toxic reagents like concentrated sulfuric acid and hydrogen peroxide, posing challenges in terms of production safety and waste management. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In response to the environmental and safety concerns associated with traditional oxidation methods, greener synthetic alternatives are being explored. A notable advancement is the use of molecular oxygen as the primary oxidant, which is an environmentally benign and readily available reagent. researchgate.net This approach aligns with the principles of green chemistry by minimizing the generation of hazardous waste. One such method employs a palladium acetate (B1210297) catalyst, which facilitates the oxidation without the need for strong acids like sulfuric acid. researchgate.net This catalytic system not only enhances the safety and sustainability of the process but has also been reported to improve the reaction yield. researchgate.net

The core tenets of green chemistry, such as waste minimization, the use of renewable feedstocks, and enhancing energy efficiency, are increasingly guiding the development of new synthetic methodologies for pharmaceutical compounds. researchgate.net

Catalytic Systems in Phenothiazine (B1677639) and this compound Synthesis

The synthesis of the core phenothiazine structure, from which this compound is derived, has been a subject of extensive research, leading to the development of various catalytic systems. These systems aim to improve efficiency, yield, and reaction conditions.

Historically, the synthesis of phenothiazine was achieved by reacting diphenylamine (B1679370) with sulfur at high temperatures. researchgate.net Modern approaches have introduced catalytic systems to make this process more efficient. For instance, iodine can be used as a catalyst in conjunction with microwave irradiation to accelerate the reaction between diphenylamine and sulfur, leading to shorter reaction times and better yields. researchgate.net

Transition-metal-free approaches have also been developed. One such method involves the reaction of N-(2-iodo)acetamide with 2-bromophenol (B46759) or 2-chlorophenol (B165306) in the presence of potassium carbonate in DMF, offering a simpler and ligand-free synthesis of phenothiazines. researchgate.net

Table 1: Comparison of Catalytic Systems in Phenothiazine Synthesis

Catalyst System Reactants Key Advantages Reference
Iodine/Microwave Diphenylamine, Sulfur Shorter reaction time, improved efficiency researchgate.net
Copper Salt/Ligand 2-Iodoaniline (B362364), 2-Bromothiophenol (B30966) Promotes arylation researchgate.net
FeSO4·7H2O Acetaminophen, Ortho-aryl dihalides Cost-effective, environmentally friendly, high yield researchgate.net
Potassium Carbonate N-(2-iodo)acetamide, 2-Halophenols Transition-metal-free, simple researchgate.net

Synthesis of Novel this compound Derivatives

The modification of the this compound structure to create novel derivatives is a key strategy for discovering compounds with improved therapeutic profiles. This involves a rational design approach, often aided by computational methods, to predict and synthesize molecules with enhanced efficacy and selectivity.

Design and Synthesis of Derivatives for Enhanced Efficacy

The design of new phenothiazine derivatives, which can be applied to this compound, often focuses on introducing different functional groups to the core structure to modulate its biological activity. For instance, the synthesis of urea-containing derivatives of phenothiazine has been explored to develop potential anti-cancer agents. benthamscience.com These derivatives are designed to interact with specific biological targets involved in cancer cell proliferation. benthamscience.com

Another approach involves creating hybrid molecules by combining the phenothiazine scaffold with other pharmacophores. This molecular hybridization aims to develop compounds with improved efficacy by targeting multiple biological pathways. mdpi.com For example, linking the phenothiazine system to a chalcone (B49325) moiety has been investigated for potential cytotoxic activity against cancer cell lines. mdpi.com

The synthesis of these derivatives often starts with the core phenothiazine structure, which is then functionalized through various chemical reactions. For example, acyl chlorides can be reacted with phenothiazines to form intermediates that are subsequently coupled with different alkylamines to produce a library of derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

Computational Optimization of Reaction Pathways for Derivatives

Computational chemistry plays an increasingly vital role in modern drug discovery and development, including the synthesis of novel derivatives. Computational models can be used to predict the feasibility and outcome of chemical reactions, thereby optimizing synthetic pathways before they are performed in the laboratory. mit.edu

For instance, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of molecules, providing insights into their chemical behavior. mdpi.com This knowledge can be used to rationalize and predict the outcomes of synthetic reactions.

In the context of designing new derivatives, computational tools can be used to screen virtual libraries of compounds for their potential biological activity and to predict their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Molecular docking studies, for example, can predict how a designed molecule will bind to a specific protein target, helping to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov

By simulating reaction mechanisms and predicting the properties of potential products, computational optimization helps to streamline the synthetic process, reduce the number of trial-and-error experiments, and accelerate the discovery of new drug candidates. mit.edunih.gov This approach is particularly valuable in the development of complex molecules like this compound derivatives, where multiple reaction steps and potential side products need to be considered.

Purification and Characterization Techniques in Synthesis Research

The synthesis of this compound, primarily achieved through the oxidation of promethazine, yields a product that requires rigorous purification to remove unreacted starting materials, reagents, and potential by-products. researchgate.netresearchgate.net The structural similarity between this compound and its precursor, promethazine, as well as potential isomers, can present challenges in achieving high purity. researchgate.net Consequently, multi-step purification protocols are often employed, followed by comprehensive characterization using various analytical techniques to confirm the identity, purity, and structure of the final compound.

Purification Methods

Following the primary synthesis or oxidation step, the crude this compound product is subjected to several purification procedures. A common strategy involves converting the free base into a salt, typically the hydrochloride salt, to facilitate purification through crystallization.

A described method for obtaining this compound hydrochloride involves the following steps: researchgate.net

Extraction: After the reaction, the product is extracted from the reaction mixture using a suitable organic solvent, such as toluene.

Washing: The organic layer is washed, often with water, to remove water-soluble impurities.

Solvent Removal: The solvent is then removed, typically under reduced pressure, to yield the crude this compound base as a waxy solid. researchgate.net

Salt Formation and Crystallization: The crude base is dissolved in a solvent like acetone (B3395972). An acetone solution containing hydrochloric acid is then added slowly to adjust the pH to 4-5, inducing the precipitation of this compound hydrochloride. researchgate.net

Decolorization: Activated carbon is often added to the solution to adsorb colored impurities, followed by filtration. researchgate.net

Isolation: The final purified product, a white solid, is isolated through vacuum extraction or filtration and subsequent drying. researchgate.net

This process leverages the differential solubility of the hydrochloride salt to separate it from impurities remaining in the solution.

Characterization and Analytical Techniques

A suite of analytical methods is employed to confirm the successful synthesis and purity of this compound. These techniques provide information on the molecular structure, functional groups, and purity levels of the synthesized compound. The methods of detection for this compound hydrochloride are diverse and include chromatographic, spectroscopic, and electrophoretic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound hydrochloride and for its quantitative determination in various samples. researchgate.netcabidigitallibrary.org It is effective in separating the target compound from its precursors and any degradation products. An evaluation of uncertainty in HPLC measurements for this compound hydrochloride in health food identified the calibration curve fitting as a major factor influencing the precision of the results. cabidigitallibrary.org

Spectroscopic Methods:

UV-Visible Spectrophotometry: This technique is used for the quantitative analysis of phenothiazine derivatives. researchgate.netglobalscientificjournal.com The method for the related compound, promethazine hydrochloride, is based on its oxidation to form a colored product with a specific absorption maximum, a principle that can be adapted for this compound analysis. globalscientificjournal.com

Fluorescence Analysis: The fluorescent properties of this compound can be exploited for its detection and quantification. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): While specific FTIR data for this compound is not detailed in the provided results, it is a standard technique used to characterize phenothiazine derivatives by identifying characteristic vibrations of functional groups present in the molecule. tpcj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural elucidation of newly synthesized phenothiazine derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. tpcj.orgnih.gov

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition. tpcj.org

Other Techniques:

High-Performance Capillary Electrophoresis (HPCE): This is another separation technique mentioned for the analysis of this compound. researchgate.net

Flow Injection Chemiluminescence: This method offers a sensitive approach for the detection of this compound. researchgate.net

The table below summarizes the analytical techniques used in the characterization of this compound and related phenothiazine derivatives.

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantitative determination researchgate.netcabidigitallibrary.org
UV-Visible SpectrophotometryQuantitative analysis researchgate.net
Fluorescence AnalysisDetection and quantification researchgate.net
Mass Spectrometry (MS)Molecular weight determination and structural confirmation tpcj.org
Nuclear Magnetic Resonance (NMR)Structural elucidation tpcj.orgnih.gov
High-Performance Capillary Electrophoresis (HPCE)Separation and analysis researchgate.net
Flow Injection ChemiluminescenceSensitive detection researchgate.net

Pharmacological and Toxicological Research on Dioxopromethazine

Pharmacodynamics of Dioxopromethazine

This compound is a phenothiazine (B1677639) derivative that has been the subject of research for its diverse pharmacological activities. researchgate.netresearchgate.net As a member of the phenothiazine class of drugs, it is recognized for its antihistaminic, antipsychotic, and antiemetic properties. patsnap.com Its mechanisms of action are multifaceted, involving interactions with multiple receptor systems in the body. patsnap.compatsnap.com

Comparative Efficacy in Neuropsychiatric Disorders

This compound is classified as a neuroleptic or antipsychotic agent and has shown potential as a therapeutic agent for various neuropsychiatric disorders. patsnap.com While still in experimental stages, it is being investigated for conditions such as schizophrenia, bipolar disorder, and severe depression. patsnap.com

The mechanism of action of this compound in neuropsychiatric conditions is distinct from traditional antipsychotics. patsnap.com While typical antipsychotics primarily antagonize dopamine (B1211576) D2 receptors, this compound functions through a dual-modulatory system. patsnap.compatsnap.com It acts as a dopamine receptor antagonist, particularly at the D2 subtype, which is central to its antipsychotic effects. patsnap.compatsnap.com In addition to its effects on dopamine, this compound demonstrates a high affinity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. patsnap.com This dual-receptor interaction is thought to be beneficial for addressing both the positive and negative symptoms of schizophrenia and for mood stabilization in bipolar disorder. patsnap.com

Furthermore, research indicates that this compound modulates glutamate (B1630785) neurotransmission. patsnap.com By regulating glutamate, it may help normalize synaptic transmission and decrease neurotoxicity, offering a comprehensive approach to treatment. patsnap.com This multi-faceted mechanism, involving the modulation of dopamine, serotonin, and glutamate pathways, positions this compound as a compound of interest in the advancement of treatments for complex psychiatric conditions. patsnap.com

Antitussive Mechanisms and Potency

This compound hydrochloride exhibits a potent antitussive (cough-suppressing) effect. researchgate.netresearchgate.net Its primary mechanism of action is believed to be the inhibition of the cough center in the brain, coupled with a local antispasmodic effect. researchgate.netresearchgate.net

Research indicates that the antitussive intensity of this compound is significantly greater than that of commonly used antitussives. Its potency is reported to be 6 to 11 times that of codeine. researchgate.netresearchgate.net The duration of its antitussive action is typically 4 to 6 hours. researchgate.netresearchgate.net this compound is considered effective for coughs associated with various conditions, including acute and chronic bronchitis. researchgate.netfengchengroup.com

Compound Relative Antitussive Potency Duration of Action
This compound6-11 times that of Codeine researchgate.netresearchgate.net4-6 hours researchgate.netresearchgate.net
CodeineBaselineNot specified in sources

Antihistamine and Antiallergic Effects

This compound is an orally active antihistamine. medchemexpress.comdcchemicals.com Its antihistaminic activity is a core component of its pharmacological profile, achieved by blocking histamine (B1213489) H1 receptors. patsnap.com Histamine is a key mediator in local immune responses and allergic reactions. patsnap.comwww.nhs.uk By antagonizing H1 receptors, this compound can alleviate allergic symptoms. patsnap.com

The compound demonstrates a strong preventive effect against tissue-induced asthma and a potent antispasmodic effect on smooth muscle spasms induced by histamine. researchgate.netresearchgate.net These properties contribute to its use in treating symptoms of allergic conditions like urticaria and pruritus. researchgate.netresearchgate.net this compound also possesses anticholinergic properties due to its ability to block muscarinic acetylcholine (B1216132) receptors, which may contribute to some of its therapeutic effects. patsnap.com

Anti-inflammatory Effects

In addition to its other properties, this compound has been noted to possess anti-inflammatory effects. researchgate.netresearchgate.netfengchengroup.comgoogle.com This action complements its antihistamine and antiallergic activities in managing conditions with an inflammatory component. researchgate.netresearchgate.net

Relaxation of Respiratory Smooth Muscle

This compound contributes to the relaxation of respiratory smooth muscle, primarily through its potent antispasmodic action. researchgate.netresearchgate.net It has a strong effect against smooth muscle spasms induced by histamine. researchgate.netresearchgate.net This action of releasing smooth muscle contraction is beneficial in respiratory conditions characterized by bronchospasm. google.com While some sources mention that theophylline (B1681296) has a direct relaxation effect on respiratory smooth muscle, this compound's own mechanism is linked to its antihistaminic and antispasmodic capabilities. fengchengroup.com

Pharmacokinetics and Biotransformation of this compound

Absorption and Distribution Studies

Following administration, this compound is absorbed and subsequently distributed throughout the body. patsnap.com Research indicates that the compound is capable of crossing the blood-brain barrier to exert its effects on the central nervous system. patsnap.com The primary site of metabolism is the liver, with subsequent excretion occurring via the kidneys. patsnap.com

A specific and rapid enantioselective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of this compound enantiomers in rat plasma. researchgate.netnih.gov In these studies, the drug was extracted from plasma samples, confirming its systemic absorption and presence in the circulatory system. researchgate.netnih.gov The distribution of a drug is a critical factor as it influences the concentration of the compound that reaches the active sites, thereby affecting its efficacy. genomind.com

Metabolic Pathways and Enzyme Involvement (e.g., CYP2D6, CYP3A4)

Biotransformation, or drug metabolism, primarily occurs in the liver and involves a series of enzymatic reactions that modify the chemical structure of a substance to facilitate its excretion. nih.govwikipedia.org this compound is identified as a metabolite of the related phenothiazine drug, promethazine (B1679618). researchgate.netup.pt Studies using human liver microsomes have confirmed the formation of this compound from promethazine, alongside other metabolites. up.pt

The metabolism of this compound itself involves the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, research points to the involvement of the CYP2D6 and CYP3A4 isoenzymes in its metabolic processes. patsnap.com The CYP450 system is a family of enzymes responsible for the Phase I metabolism of a vast number of drugs through oxidative, reductive, or hydrolytic reactions. nih.govdynamed.com These reactions typically convert lipophilic drugs into more polar, water-soluble molecules that can be more easily eliminated from the body. wikipedia.orgyoutube.com CYP3A4 is a major enzyme in the human liver, accounting for the metabolism of a significant percentage of clinically used drugs. youtube.commdpi.com CYP2D6 is also a key enzyme in the biotransformation of many pharmaceuticals. researchgate.netmdpi.com

Stereoselective Pharmacokinetics and Enantiomeric Studies

This compound is a chiral compound, existing as R- and S-enantiomers. researchgate.netnih.gov It is widely recognized that enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties due to stereoselective interactions with endogenous macromolecules like enzymes and receptors. mdpi.com

A validated bioanalytical approach has been successfully applied to investigate the stereoselective pharmacokinetics of this compound in rat plasma. researchgate.netnih.gov The study utilized a Chiralpak AGP column for the complete separation of the R- and S-enantiomers. researchgate.netnih.gov The key finding from this research was the presence of significant differences (p < 0.05) between the main pharmacokinetic parameters of R- and S-dioxopromethazine, which indicates that the pharmacokinetic behavior of the enantiomers in rats is stereoselective. researchgate.netresearchgate.net The research also determined that chiral inversion, the conversion of one enantiomer to the other, did not occur during the assay. researchgate.net

Furthermore, studies on the metabolism of promethazine in human liver microsomes showed that the formation of its metabolite, this compound, is also enantioselective, with one enantiomer of this compound being produced in a higher proportion. up.pt

Below is a table summarizing the pharmacokinetic parameters typically evaluated in such stereoselective studies.

Pharmacokinetic ParameterDescriptionRelevance to Stereoselectivity
Cmax Maximum plasma concentrationA significant difference in Cmax between enantiomers indicates stereoselective absorption or distribution.
Tmax Time to reach CmaxDifferences may suggest stereoselectivity in the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key parameter; significant differences between enantiomers are a strong indicator of stereoselective metabolism and/or excretion.
t1/2 (Half-life) Time for plasma concentration to reduce by halfDifferences point to stereoselectivity in the elimination process (metabolism and excretion).
CL (Clearance) Volume of plasma cleared of the drug per unit timeDifferences reflect stereoselective metabolism and/or excretion.

This table is for illustrative purposes based on standard pharmacokinetic studies. Specific values for this compound were noted as significantly different in research but not detailed in the provided abstracts. researchgate.net

Drug-Drug Interactions Affecting Metabolism

Drug-drug interactions (DDIs) are a critical consideration in pharmacology, as they can alter a drug's efficacy and safety profile. evotec.comadmescope.com Metabolic DDIs often occur when co-administered drugs compete for the same metabolic enzymes. evotec.com

For this compound, interactions can occur with drugs that affect the activity of the cytochrome P450 enzymes responsible for its metabolism, namely CYP2D6 and CYP3A4. patsnap.com Co-administration with strong inhibitors of these enzymes can decrease the metabolism of this compound, leading to elevated plasma concentrations. patsnap.comevotec.com Conversely, co-administration with strong inducers of CYP2D6 and CYP3A4 can accelerate the metabolism of this compound, which may lower its plasma concentration and potentially reduce its efficacy. patsnap.comevotec.com Evaluating the potential for CYP inhibition is a recommended step in the drug development process to foresee potential clinical DDIs. evotec.comfrontiersin.org

Preclinical Toxicity Assessments

Preclinical toxicity studies in animals are essential to characterize the potential adverse effects of a new chemical entity before it can be administered to humans. researchgate.net These studies evaluate toxicity after acute (single dose) and repeated-dose administration and are designed to identify target organs for toxicity. researchgate.netwho.int

Evaluation of Systemic Toxicity (e.g., Liver, Kidney, Hematopoietic Organs)

The evaluation of systemic toxicity focuses on identifying adverse effects on major organ systems. nih.gov The liver and kidneys are particularly important organs in toxicology assessments because they are the primary sites of drug metabolism and excretion, respectively. patsnap.comnih.gov

For this compound, the liver is the main site of its biotransformation, and the kidneys are the primary route of its excretion. patsnap.compatsnap.com This central role in the drug's disposition makes them potential targets for toxicity. Preclinical animal toxicology studies are designed to detect such organ-specific effects through regular monitoring of biochemical markers of organ function and detailed histopathological examination of organs, including the liver and kidneys, at the end of the study. researchgate.net While the involvement of the liver and kidneys in the pharmacokinetics of this compound is established, specific preclinical research data detailing the systemic toxicity profile of this compound in these or hematopoietic organs were not available in the consulted sources. patsnap.compatsnap.com

Teratogenicity Studies

Research into the developmental and reproductive toxicology of this compound has been noted in scientific literature, although detailed public-facing studies are limited. According to pharmacological and toxicological summaries, teratogenicity studies have been conducted on this compound. fengchengroup.com The available information asserts that the compound does not cause harm to a fetus. fengchengroup.com Further pharmacological experiments have supported the general safety profile of the drug, indicating it does not cause damage to the liver, kidneys, or hematopoietic organs. researchgate.net

Table 1: Summary of Teratogenicity Findings for this compound

Study Area Finding Source
Fetal Harm No harm to the fetus reported in studies. fengchengroup.com

This table summarizes available information on the teratogenicity of this compound.

While general statements on the safety of antihistamines in pregnancy exist, and there is little evidence to suggest they have widespread teratogenic effects, knowledge gaps often remain for specific products. science.govscience.gov The primary assertion regarding this compound is that it has been studied and found not to be teratogenic. fengchengroup.com

Assessment of Potential for Addiction

The potential for addiction is a critical aspect of the toxicological profile for any centrally-acting compound. For this compound, available research and documentation indicate a lack of addiction potential. fengchengroup.comresearchgate.net This characteristic distinguishes it from other antitussive agents, such as codeine, to which its antitussive strength has been compared. fengchengroup.comresearchgate.net

Table 2: Findings on Addiction Potential of this compound

Aspect Finding Source
Addiction Liability No addiction has been found. fengchengroup.comresearchgate.net
Comparison Antitussive effect is strong, comparable to codeine, but without the addictive properties. fengchengroup.comresearchgate.net

This table outlines the reported assessment of this compound's potential for addiction.

Advanced Analytical Methodologies for Dioxopromethazine

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of dioxopromethazine, particularly for resolving its enantiomers and for quantitative assessments in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of this compound in pharmaceutical preparations. nih.govcsfarmacie.cz A rapid and validated HPLC method has been established for the simultaneous determination of this compound and phenylephrine (B352888) in eye drops. nih.govcsfarmacie.cz This method utilizes a modified C18 stationary phase, which is optimized for the separation of basic compounds. nih.govcsfarmacie.cz

Key parameters of a validated HPLC method for the analysis of this compound in eye drops are detailed in the table below.

ParameterCondition
Stationary Phase Modified C18
Mobile Phase Methanol / 1.5 mM phosphoric acid (60/40 v/v, pH 3.02)
Flow Rate 2 ml/min
Injection Volume 20 microliters
Detection Wavelength 275 nm
Data from multiple sources nih.govcsfarmacie.cz

This method has undergone thorough validation to ensure its accuracy and reliability for routine quality control analysis. nih.govcsfarmacie.cz Studies have also focused on the stability of this compound in aqueous solutions and ophthalmic instillations using HPLC with both spectrophotometric and electrochemical detection. csfarmacie.cz

For pharmacokinetic studies, which require high sensitivity and specificity to measure drug concentrations in biological fluids, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. nih.govresearchgate.net A reliable and rapid enantioselective HPLC-MS/MS method has been developed and validated for the quantification of the R- and S-enantiomers of this compound (DPZ) in rat plasma. nih.govresearchgate.net

The method involves liquid-liquid extraction of the enantiomers from alkalized plasma using ethyl acetate (B1210297), with diphenhydramine (B27) used as an internal standard (IS). nih.gov The chromatographic separation is achieved on a chiral stationary phase, allowing for the complete resolution of the R- and S-forms. nih.govresearchgate.net

Table of HPLC-MS/MS Method Parameters for this compound Enantiomers:

Parameter Specification
Biological Matrix Rat Plasma
Extraction Ethyl acetate after plasma alkalization with 1 M Na2CO3
Internal Standard (IS) Diphenhydramine
Chromatographic Column Chiralpak AGP (100 × 4.0 mm i.d., 5 μm)
Mobile Phase 10 mM Ammonium acetate (pH 4.5) - Methanol (90:10, v/v)
Detection Mode Multiple Reaction Monitoring (MRM)
Monitored Transitions DPZ enantiomers: m/z 317.2 → 86.1; IS: m/z 256.2 → 167.1
Linear Range 1.00 - 80.00 ng/mL for each enantiomer
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL

Data from multiple sources nih.govresearchgate.net

This validated bioanalytical method demonstrated good linearity, precision, and accuracy, making it suitable for stereoselective pharmacokinetic studies of this compound in rats. nih.govresearchgate.net The study found significant differences in the pharmacokinetic parameters between the R- and S-enantiomers, indicating stereoselective behavior. nih.govresearchgate.net

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral drugs like this compound. nih.govnih.govdergipark.org.tr Specifically, Capillary Zone Electrophoresis (CZE) has been successfully applied to separate and determine the enantiomers of this compound in commercial eye drop preparations. nih.gov This method utilizes a chiral selector, carboxyethyl-β-cyclodextrin (CE-β-CD), dissolved in the running buffer to achieve enantioseparation. nih.gov

The separation mechanism in CE is based on the differential migration of charged analytes in an electric field. dergipark.org.tr The use of a chiral selector creates a transient diastereomeric complex with the enantiomers, leading to different migration velocities and thus, separation. nih.gov

Summary of CZE Method for this compound Enantioseparation:

Parameter Condition
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector Carboxyethyl-β-cyclodextrin (CE-β-CD)
Buffer 20 mmol/l ε-aminocaproic acid, acetic acid, pH 4.5
Detection Photometric absorbance at 275 nm

Data from a single source nih.gov

The method was validated for sensitivity, precision, linearity, and repeatability, proving its suitability for the quality control of pharmaceutical preparations containing this compound. nih.gov

Supercritical Fluid Chromatography (SFC) is another advanced chromatographic technique that has been recognized for its efficiency in separating chiral compounds, including antihistamines. researchgate.netamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com This technique offers advantages such as faster separations and reduced use of organic solvents compared to HPLC. americanpharmaceuticalreview.comchromatographytoday.com

While specific applications of SFC for the separation of this compound are mentioned as part of broader studies on antihistamines, detailed, optimized methods solely for this compound are not extensively documented in the provided results. nih.govresearchgate.net However, the principles of SFC, which involve partitioning of analytes between a supercritical fluid mobile phase and a stationary phase, make it a promising method for the chiral separation of this compound. americanpharmaceuticalreview.comteledynelabs.com SFC has been particularly noted for its effectiveness in chiral separations on both analytical and preparative scales. americanpharmaceuticalreview.com

Spectroscopic Methods

Spectroscopic methods, particularly UV-Vis spectrophotometry, are fundamental for the detection and quantification of this compound.

UV-Vis spectrophotometry is a simple, cost-effective, and accessible method for the quantitative analysis of substances that absorb ultraviolet or visible light. youtube.com this compound exhibits absorbance in the UV region, which allows for its determination using this technique. nih.govgoogle.comresearchgate.net

In the context of HPLC and CZE methods, UV detectors are commonly used to monitor the column effluent and quantify the separated components. nih.govcsfarmacie.cznih.gov For instance, in the HPLC analysis of eye drops, detection is carried out at a wavelength of 275 nm. nih.govcsfarmacie.cz Similarly, in CZE, a photometric detector operating at 275 nm is used for the identification and quantification of this compound enantiomers. nih.gov

A quality control method for a combination preparation containing this compound hydrochloride also specifies the use of spectrophotometry for identification, noting absorption maxima at 264, 290, and 328 ± 2nm. google.com The interaction between this compound and proteins has also been investigated using UV-Vis absorption spectroscopy, which can reveal changes in the protein's structure upon binding. researchgate.net

Fluorescence Analysis and Sensitization

Fluorescence spectroscopy is a valuable tool for investigating the molecular interactions of this compound. Studies have explored its binding behavior with macromolecules, revealing phenomena such as fluorescence sensitization and quenching.

Research has shown that this compound hydrochloride (DPZ) interacts with bovine serum albumin (BSA), a major transport protein in the blood. The synergistic effects of ultrasound and DPZ can induce damage to BSA molecules, a process that can be monitored by observing the quenching of BSA's intrinsic fluorescence. chemmethod.com The degree of this damage and fluorescence quenching increases with higher concentrations of DPZ and longer ultrasonic irradiation times. chemmethod.com

Furthermore, the interaction between this compound and β-cyclodextrin has been noted to cause fluorescence sensitization and quenching at varying concentration ratios. nih.gov This suggests an inclusion complex formation, which can alter the photophysical properties of the drug molecule. nih.govnih.gov Such studies are fundamental in understanding how this compound may be encapsulated or how it interacts with biological macromolecules.

Electrochemiluminescence (ECL) Detection

Electrochemiluminescence (ECL) has emerged as a highly sensitive and powerful technique for the detection of this compound, particularly for amine-containing substances. nih.gov

One novel method combines solid-phase extraction with ECL detection at a tris(2,2'-bipyridyl)ruthenium(II)-modified ceramic carbon electrode. nih.govfishersci.no This approach demonstrates excellent long-term stability and high sensitivity, allowing for the rapid detection of this compound in urine samples in under three minutes. nih.gov Another advanced technique couples non-aqueous capillary electrophoresis (NACE) with simultaneous ECL and electrochemical (EC) detection. This dual-detection strategy has been successfully used to separate this compound from related compounds like promethazine (B1679618) and chlorpromazine (B137089) and to determine its presence in human urine with minimal sample preparation. uni.lu

Improved capillary electrophoresis (CE) coupled with end-column ECL detection has also been established for the simultaneous determination of promethazine and its key metabolites, including this compound (DOPMZ). library.sk This method showcases high sensitivity and good reproducibility for analyzing these compounds in biological samples. library.sk

Analytical MethodAnalyteLinear RangeDetection Limit (S/N=3)Reference
SPE-ECL with Ru(bpy)3(2+)-modified CCEThis compound1.0 x 10⁻⁹ - 1.0 x 10⁻⁴ mol/L6.6 x 10⁻¹⁰ mol/L nih.govfishersci.no
CE-ECLThis compound (DOPMZ)Not Specified1.5 x 10⁻⁶ mg/mL library.sk
NACE-ECL/ECThis compound (DPZ)Not SpecifiedNot Specified uni.lu

Nuclear Magnetic Resonance (NMR) for Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining molecular structure and studying intermolecular interactions at an atomic level. sigmaaldrich.comamericanpharmaceuticalreview.com In the context of this compound, NMR has been used to study its molecular interactions, particularly concerning its isomers. researchgate.net

Ligand-observed NMR methods are especially useful as they are not limited by the size of the protein receptor, making them highly applicable for analyzing protein-drug interactions. sigmaaldrich.com Techniques like Saturation Transfer Difference (STD) and transferred Nuclear Overhauser Effect (trNOE) spectroscopy allow for the characterization of protein-ligand complexes, including the determination of binding affinity and the conformation of the bound ligand. sigmaaldrich.com While detailed public studies on this compound are limited, the mention of its analysis in the context of antagonistic molecular interactions suggests the utility of NMR in understanding its pharmacological mechanism. researchgate.net

Method Validation and Quality Control

Validation of analytical methods is a regulatory requirement and a cornerstone of quality assurance in the pharmaceutical industry. rsc.orgresearchgate.net It ensures that a method is suitable for its intended purpose. Key validation characteristics include precision, accuracy, linearity, and selectivity. researchgate.netnih.gov

Precision, Accuracy, Linearity, and Selectivity

For this compound, various analytical methods have been validated to demonstrate their reliability.

A rapid High-Performance Liquid Chromatography (HPLC) method was developed and validated for the simultaneous determination of this compound and phenylephrine in eye drop formulations. researchgate.netpopline.org The validation process for this method confirmed its suitability by evaluating parameters such as precision, accuracy (correctness), linearity, and selectivity. researchgate.netopenaccessjournals.com

Similarly, ECL-based methods have undergone validation. The SPE-ECL method showed a wide linear range from 1.0 x 10⁻⁹ to 1.0 x 10⁻⁴ mol/L. nih.gov A CE-ECL method for this compound analysis demonstrated a linear range from 5 to 100 μmol/L with a correlation coefficient of 0.9970. researchgate.net The precision of these methods is also a key validation parameter; for instance, the improved CE-ECL method for this compound and its metabolites reported relative standard deviations (RSDs) of less than 2.8% for ECL intensity and less than 1.1% for migration time, indicating high precision. library.sk

MethodParameterResultReference
HPLCApplicationSimultaneous determination of this compound and Phenylephrine in eye drops researchgate.netpopline.org
Validated CharacteristicsPrecision, Accuracy, Linearity, Selectivity researchgate.netopenaccessjournals.com
CE-ECLLinearity (Range)5 - 100 μmol/L researchgate.net
Linearity (Correlation Coefficient)0.9970 researchgate.net
Improved CE-ECLPrecision (ECL Intensity)RSD < 2.8% library.sk
Precision (Migration Time)RSD < 1.1% library.sk

Bioequivalence Studies

Bioequivalence studies are essential for comparing a generic drug product to its brand-name counterpart. These studies ensure that the rate and extent of absorption are not significantly different when administered at the same molar dose.

A bioequivalence study was conducted on this compound hydrochloride granules in 18 healthy volunteers. researchgate.net The study followed a randomized crossover design where volunteers received a single 9 mg oral dose of both a test and a reference formulation. Plasma concentrations of this compound were measured by HPLC to determine key pharmacokinetic parameters. researchgate.netopenaccessjournals.com The results for the test (T) and reference (R) formulations were compared to assess their bioequivalence. researchgate.net

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Reference
ρₘₐₓ (µg/L)30.548 ± 5.37329.670 ± 4.970 researchgate.netopenaccessjournals.com
tₘₐₓ (h)2.833 ± 1.2252.593 ± 1.798 researchgate.netopenaccessjournals.com
AUC₀₋₆₀ (µg·h/L)436.722 ± 95.713433.668 ± 83.881 researchgate.netopenaccessjournals.com
AUC₀₋ᵢₙf (µg·h/L)455.990 ± 105.688448.718 ± 84.741 openaccessjournals.com

Stability Studies in Various Formulations

Stability testing is a critical component of quality control, providing evidence on how the quality of a drug product changes over time under the influence of environmental factors like temperature, humidity, and light. These studies are used to establish a shelf-life and recommended storage conditions. The process involves both long-term (real-time) and accelerated stability studies on at least three primary batches of the product.

For this compound, stability has been examined in different formulations. A study investigated the stability of the drug in aqueous solutions and in an ophthalmic formulation named Promefrin, which was stored under various conditions. researchgate.net The development of a stability-indicating HPLC method is crucial for such studies, as it must be able to separate the intact drug from any potential degradation products that form under stress conditions (e.g., acid, base, oxidation, heat). chemmethod.com While specific data from comprehensive stability studies on this compound formulations are not widely published, the validation of an HPLC method for its determination in eye drops containing phenylephrine indicates that the method is suitable for quality control and, by extension, stability monitoring of such formulations. researchgate.netpopline.org

Translational and Clinical Research Perspectives

Preclinical Research Models and Strategies

In vitro and In vivo Model Selection and Validation

There is a lack of specific, publicly accessible data detailing the in vitro assays and in vivo animal models used to evaluate the efficacy and safety of Dioxopromethazine. For a compound with its described properties, it is plausible that in vitro studies would have involved receptor binding assays to determine its affinity for histamine (B1213489) receptors and other relevant targets. Cellular assays might have been used to assess its functional activity as an antihistamine and anti-inflammatory agent.

For in vivo evaluation, animal models of allergic reactions, asthma, and cough would likely have been employed. However, no specific publications validating these models for this compound or presenting the results of such studies were identified. One comparative study from the 1970s examined the in vivo and in vitro release of this compound from a hydrogel formulation in comparison to chlorpromazine (B137089), but this study did not focus on the pharmacological or toxicological models for the compound itself.

Bridging Basic Science and Clinical Application

The pathway from basic scientific discovery to the clinical application of this compound is not well-documented in publicly available resources. This process typically involves establishing a clear mechanism of action, demonstrating efficacy and safety in relevant preclinical models, and developing a suitable formulation for human administration. While its general classification as a phenothiazine (B1677639) antihistamine provides a theoretical framework for its mechanism, the specific studies that would bridge this foundational knowledge to clinical use, such as dose-ranging studies in animals to predict human efficacy, are not described in the available literature.

Dosing and Toxicity Information for Clinical Translation

Comprehensive preclinical dosing and toxicology data for this compound that would be essential for guiding clinical translation are not available in the public domain. Standard preclinical toxicology programs would typically include single-dose and repeated-dose toxicity studies in at least two animal species to identify potential target organs of toxicity and to determine a safe starting dose for human trials. However, no such studies for this compound have been published.

Clinical Trial Design and Research Objectives

There is a significant lack of information regarding any formal clinical trial programs for this compound. Searches of clinical trial registries and biomedical literature did not yield any results for Phase 0, Phase I, or Phase II clinical trials for this compound.

Phase 0 and Phase I Clinical Trials (Exploratory, First-in-Human, Safety, Tolerability, Pharmacokinetics)

No registered or published Phase 0 or Phase I clinical trials for this compound were found. Such studies are fundamental in early-stage clinical development to understand a drug's behavior in humans, including its safety, tolerability, and pharmacokinetic profile. The absence of this information in the public domain suggests that the compound may not have progressed to this stage of clinical development, or that the data has not been publicly disclosed.

Phase II Clinical Trials (Efficacy Assessment)

Due to the limited availability of specific research findings, data tables could not be generated.

Patient Cohort Selection and Monitoring

The successful clinical development of any therapeutic agent hinges on the meticulous selection and monitoring of patient cohorts. For this compound, this process is guided by its primary mechanisms of action and its established or potential therapeutic indications. Given its antihistaminic properties, initial clinical investigations involved patients with allergic and respiratory conditions. medchemexpress.comnih.gov More recent interest in its neuroleptic potential suggests a shift towards cohorts with neuropsychiatric disorders. patsnap.com

Key considerations for patient cohort selection in this compound trials would include:

Indication-Specific Populations: For its antihistamine and antitussive effects, cohorts would include patients with conditions like allergic rhinitis, urticaria, eczema, psoriasis, and bronchitis. nih.govresearchgate.net For potential antipsychotic applications, patient groups would consist of individuals diagnosed with schizophrenia or bipolar disorder. patsnap.com

Exclusion Criteria: General exclusion criteria in clinical trials, such as severe comorbidities, pregnancy, or use of confounding medications, are standard. For a phenothiazine-like compound, particular attention would be paid to pre-existing cardiovascular conditions or a history of extrapyramidal symptoms.

Biomarkers: While specific biomarkers for this compound response are not established, future studies could explore genetic markers related to dopamine (B1211576) and serotonin (B10506) receptor subtypes or metabolic enzymes to stratify patients and predict response. patsnap.com

Monitoring during clinical trials is crucial for assessing both efficacy and safety. The complexity of clinical trials is a significant challenge in drug development. ppd.com Patient recruitment and retention are consistently reported as primary challenges by drug developers. ppd.com

Table 1: Key Monitoring Parameters in this compound Clinical Trials

Parameter Category Specific Measurement Rationale
Efficacy Assessment Symptom severity scales (e.g., Pruritus Severity Scale, Gastroparesis Cardinal Symptom Index) nih.govclinicaltrials.gov To quantify the therapeutic benefit in specific indications.
Pulmonary function tests To assess efficacy in respiratory conditions like asthma. medchemexpress.com
Psychiatric rating scales (e.g., Positive and Negative Syndrome Scale) To evaluate effectiveness in potential neuropsychiatric indications. patsnap.com
Metabolic Monitoring Liver function tests As the liver is the primary site of metabolism for phenothiazines. patsnap.com
Blood glucose levels To monitor for any potential metabolic disturbances. nih.gov
General Health Vital signs, electrocardiogram (ECG) Standard monitoring to ensure overall patient well-being.

Challenges and Future Directions in Clinical Development

The development pipeline for new drugs, particularly for nervous system disorders, is fraught with challenges, including high failure rates in clinical trials and insufficient knowledge of disease mechanisms. nih.gov The journey of this compound from a research compound to a widely adopted therapeutic faces several hurdles that also represent avenues for future research and innovation.

Minimizing Side Effects and Improving Efficacy

A primary challenge for any phenothiazine-class drug is separating the desired therapeutic effects from unwanted side effects. While this compound is noted for its antihistaminic action, its broader receptor profile, including antagonism of dopamine and muscarinic acetylcholine (B1216132) receptors, can lead to a range of effects. patsnap.com A major goal in modern drug development is to improve the side effect profile of medications. nih.gov

Future research will likely focus on:

Receptor Subtype Selectivity: Investigating the specific affinity of this compound for various dopamine (D2) and serotonin (5-HT2A, 5-HT2C) receptor subtypes could lead to a better understanding of its therapeutic window. patsnap.com The dual-receptor interaction is believed to be a potential source of improved efficacy, particularly in treating both positive and negative symptoms of schizophrenia. patsnap.com

Chiral Separation: Many drugs are administered as a mixture of stereoisomers (enantiomers), where one may be more active or have fewer side effects than the other. Investigating the pharmacological properties of individual this compound enantiomers could lead to a more refined product with an improved therapeutic index.

Addressing Metabolic Interactions and Individual Variability

The way a drug is metabolized can vary significantly between individuals, affecting its efficacy and safety. nih.gov This variability is influenced by both intrinsic factors like genetics and extrinsic factors like diet. nih.gov this compound is metabolized in the liver, and its half-life can be influenced by individual patient metabolism. patsnap.com

A key challenge is understanding its interaction with the cytochrome P-450 enzyme system, which is responsible for the metabolism of many drugs. nih.govnih.gov Research has indicated that, unlike the related compound promethazine (B1679618), this compound does not appear to potentiate UDP-glucuronyltransferase activity, suggesting a potentially different profile of drug-drug interactions. nih.gov

Future directions include:

Pharmacogenomic Studies: Identifying genetic polymorphisms in metabolic enzymes (like CYP450) that affect this compound clearance. This could enable personalized medicine approaches.

Comprehensive Drug Interaction Studies: Systematically evaluating how co-administration of other common medications affects the pharmacokinetics of this compound, and vice-versa. This is crucial given that many patients, especially those with chronic conditions, are on multi-drug regimens. ucsf.edu

Exploration of New Therapeutic Indications

While initially researched for its antihistaminic effects in treating allergies, asthma, and skin diseases like pruritus and urticaria, the pharmacology of this compound suggests a broader therapeutic potential. medchemexpress.comnih.govresearchgate.net Its antitussive properties have also been noted. researchgate.net

The most significant area for future exploration lies in neuropsychiatry. patsnap.com Preliminary research suggests its unique mechanism of acting on both dopamine and serotonin receptors could make it a candidate for treating complex conditions such as:

Schizophrenia

Bipolar disorder

Severe, treatment-resistant depression

This expansion into new indications is a common pathway in drug development, where a deeper understanding of a compound's mechanism of action uncovers new therapeutic possibilities. drugs.comdrugs.com

Drug Delivery System Innovations

The method of drug delivery can profoundly impact its effectiveness, convenience, and side-effect profile. nih.gov Currently, this compound is described as an orally active drug. medchemexpress.com However, research into alternative delivery methods is a promising future direction. patsnap.com

Innovations in drug delivery systems could be applied to this compound to enhance its therapeutic properties. seqens.compharmaexcipients.com

Table 2: Potential Drug Delivery Innovations for this compound

Delivery System Potential Advantage Rationale for this compound
Controlled-Release Oral Formulations Maintain steady therapeutic drug levels, improve patient compliance. seqens.com A once-daily formulation could improve adherence, especially for chronic conditions like neuropsychiatric disorders. patsnap.com
Transdermal Patches Provide consistent, prolonged drug release; bypass first-pass metabolism. seqens.com Could offer a non-invasive alternative for patients who have difficulty with oral administration, potentially reducing gastrointestinal side effects.
Nanoparticle-Based Systems Target specific tissues (e.g., crossing the blood-brain barrier), improve solubility, and protect the drug from degradation. seqens.com For neuropsychiatric indications, nanoparticles could enhance delivery to the central nervous system, potentially increasing efficacy and reducing systemic exposure.
Long-Acting Injectables Ensure compliance over weeks or months. nih.gov Highly valuable in the management of chronic psychiatric conditions like schizophrenia, where medication adherence is a significant challenge.

These advanced delivery systems offer the potential to overcome existing challenges and unlock the full therapeutic value of this compound in both its established and newly explored indications. mdpi.com

Computational Approaches in Dioxopromethazine Research

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to create and analyze three-dimensional models of molecules and simulate their dynamic behavior. These methods are crucial for understanding how drugs like dioxopromethazine interact with biological systems.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies have been employed to elucidate the mechanisms of its interactions.

One key application has been in understanding enantiorecognition. To gain insight into the chiral separation of antihistamine agents, including this compound, molecular docking was performed using software like Autodock. wikipedia.org These studies help to determine the lowest binding energy of different enantiomers to a chiral selector, revealing the structural basis for their differential binding and separation. wikipedia.orgnih.gov Docking simulations have shown that chiral selectors can possess a bent structure with a cleft-like cavity where an analyte like this compound is held. nih.gov Such computational approaches are vital for designing and optimizing chiral separation methods in chromatography.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering a view of the dynamic nature of molecular interactions. chemrxiv.org This technique has become increasingly important in drug discovery for studying the dynamics and function of drug targets and their interactions with ligands. rsc.org

For this compound, MD simulations have been used to study its inclusion into host molecules like β-cyclodextrin. nih.gov These simulations help characterize the structure and molecular interactions of the resulting host-guest complex. Furthermore, broader molecular simulation studies have been conducted on various antihistamine agents, which include this compound, to better understand their behavior at a molecular level. wikipedia.org By simulating the movement and energetics of the drug-receptor or drug-host system, MD can clarify binding stability and the conformational changes that occur upon interaction. chemrxiv.orgrsc.org

Quantum Chemical Calculations (e.g., DFT) for Reaction Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov DFT can be used to predict reaction mechanisms, transition states, and various thermodynamic properties, guiding the synthesis and understanding of chemical compounds. mdpi.comrsc.org

While specific DFT studies predicting reactions for this compound are not widely published, the methodology is highly applicable to its chemical class, the phenothiazines. For phenothiazine (B1677639) derivatives, quantum chemical calculations like DFT are used to predict transition states and the regioselectivity of reactions such as N-alkylation. By calculating parameters like Fukui indices, which identify the most likely sites for nucleophilic or electrophilic attack on the phenothiazine core, researchers can rationally select reagents and predict reaction outcomes. This predictive power reduces the need for extensive trial-and-error experimentation in synthetic chemistry. rsc.org DFT calculations can also be combined with machine learning to accelerate the screening of molecules for specific properties. rsc.org

Computational Chemistry for Drug Design

Computational chemistry plays a pivotal role in modern drug design by enabling the rapid screening of virtual compound libraries and predicting their biological activities before synthesis.

In silico Profiling for Drug-Target Interactions

In silico target profiling, or target fishing, is a computational strategy to identify the potential protein targets of a small molecule. nih.govmdpi.com This is crucial for understanding a drug's mechanism of action, identifying potential off-target effects, and exploring possibilities for drug repurposing. science.govnih.gov These methods are based on principles of chemical similarity, where similar molecules are predicted to bind to similar targets, or on machine learning models trained on vast datasets of known drug-target interactions. nih.govnih.gov

Prediction of Biological Activity from Molecular Structure

The biological activity of a chemical compound is fundamentally linked to its molecular structure. mims.com Computational methods known as Quantitative Structure-Activity Relationship (QSAR) models leverage this principle to predict the biological activities of new or uncharacterized compounds. mdpi.com

Software tools like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to predict a wide spectrum of potential biological activities, including pharmacological effects, mechanisms of action, and toxicity. jkchemical.comdntb.gov.ua The prediction is based on analyzing the structure-activity relationships for a large training set of compounds with known activities. uni.lu For a compound like this compound, such a tool could predict its likely interactions with various receptors and enzymes based on its phenothiazine core and specific side chain. jkchemical.comuni.lu These predictions help prioritize compounds for further biological testing and guide the design of new molecules with desired activity profiles while avoiding those with predicted undesirable properties. mims.com

Solvent Recommendation and Solubility Prediction

The selection of an appropriate solvent is a critical parameter in the processing, synthesis, and analysis of pharmaceutical compounds like this compound. Computational approaches offer a rapid and cost-effective means to predict solubility and recommend optimal solvents, thereby streamlining the development process.

Experimental solubility data for this compound hydrochloride, a salt form of the compound, has been systematically measured in various solvents at different temperatures. A study using a laser monitoring observation technique determined the solubility of this compound hydrochloride in water, acetic acid, ethanol, methanol, N,N-dimethylformamide, and acetone (B3395972) at temperatures ranging from 278 K to 328 K. researchgate.net The collected data were then correlated using a semiempirical equation, which showed a good fit with the experimental results. researchgate.net Thermodynamic parameters derived from this solubility data help in understanding the dissolution mechanism. researchgate.net

The following table presents the experimental mole fraction solubility (x) of this compound Hydrochloride in water at various temperatures, as documented in the Handbook of Solubility Data for Pharmaceuticals. researchgate.net

Temperature (°C)Temperature (K)Mole Fraction (x)
5.02278.170.0007593
10.07283.220.0009251
15.04288.190.001122
20.11293.260.001366
25.02298.170.001558

More advanced computational tools leverage machine learning to predict solvent suitability. One such innovative tool, Solvmate, utilizes a hybrid physical/machine learning approach for solvent recommendation. rsc.orgrsc.orgchemrxiv.org This system operates by predicting relative solubility, framing the problem as a ranking of solvent choices based on the SMILES representations of the solute and solvents. rsc.orgrsc.orgchemrxiv.org It employs a novel semiempirical featurization based on the extended tight-binding (xtb) method to create physically meaningful representations of the molecules. rsc.orgrsc.org This differential approach, which models solubility using pairs of measurements with the same solute in different solvents, has been shown to improve upon absolute solubility models. rsc.orgrsc.org this compound hydrochloride was used as a case study for this tool, where the model's performance was evaluated, noting that the solubility in acetic acid was underestimated, a deviation attributed to the absence of ionic compounds in the training dataset. rsc.org

Cheminformatics and Data Analysis

Cheminformatics provides the essential tools and frameworks for managing and analyzing the vast amounts of data generated in drug discovery, facilitating the extraction of knowledge from chemical and biological information.

Machine learning (ML) has become an integral part of the drug discovery pipeline, enhancing decision-making and accelerating research by identifying patterns in large and complex datasets. nih.govmdpi.com ML algorithms can be broadly categorized into supervised learning (e.g., for classification and regression) and unsupervised learning (e.g., for clustering). nih.gov In the context of drug discovery, these techniques are applied to a wide range of problems including Quantitative Structure-Activity Relationship (QSAR) analysis, hit discovery, de novo drug design, and the prediction of pharmacokinetic properties. nih.govresearchgate.net

Commonly used ML algorithms include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. It is often used for selecting important molecular descriptors. nih.gov

Support Vector Machines (SVM): A powerful classification method that finds the optimal hyperplane to separate data points into different classes. nih.govmdpi.com

Deep Learning: Advanced techniques like Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs) use multi-layer feature extraction to automatically learn complex features from initial data, often leading to more accurate results. nih.govresearchgate.net

The application of these methods allows for the creation of predictive models that can screen virtual libraries, prioritize compounds for synthesis, and optimize lead structures. researchgate.netdrughunter.com For a compound like this compound, ML models could be trained on data from structurally similar phenothiazines to predict its biological activities, metabolic fate, or potential off-target effects, thereby guiding further experimental work. The development of tools like Solvmate for solvent prediction is a direct application of ML in chemical process development. rsc.orgrsc.org

Large chemical databases are fundamental resources in cheminformatics, enabling systematic Structure-Activity Relationship (SAR) studies and compound comparisons. researchgate.netscirp.org These repositories store vast amounts of information, integrating chemical structures with biological activity data. researchgate.netebi.ac.uk

Key public databases include:

PubChem: A comprehensive database containing information on chemical substances and their biological activities. nih.govuni.lunih.gov this compound is registered in PubChem with CID 63031. nih.gov

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data to support drug discovery. ebi.ac.uk

ZINC: A free database of commercially-available compounds for virtual screening. researchgate.net

Researchers can utilize these databases to perform a variety of tasks crucial for drug discovery. For this compound, a researcher could:

Search for Analogs: Identify compounds with similar chemical structures to this compound.

Analyze SAR: By comparing the known biological activities of these analogs, researchers can deduce which structural features are critical for activity, a process known as SAR analysis. researchgate.net This helps in designing new, more potent, or selective molecules.

Profile Properties: Use the aggregated data to build computational models that predict the properties of novel, unsynthesized compounds. mdpi.com

The integration of these databases with cheminformatics tools allows for the efficient mining of chemical space, helping to identify relationships between molecular structure and biological function that are not immediately obvious. researchgate.netmdpi.com

Dioxopromethazine in Broader Pharmaceutical and Materials Science Contexts

Phenothiazine (B1677639) Compounds Beyond Dioxopromethazine

The versatility of the phenothiazine scaffold has led to its investigation in numerous fields beyond its initial use in psychiatric medicine. researchgate.net Researchers have modified its tricyclic structure to develop derivatives with potent activities in oncology, infectious disease, and materials science. nih.gov

Phenothiazine derivatives have demonstrated significant potential as both anti-cancer and anti-fungal agents, often targeting fundamental cellular processes.

Anti-cancer Research: Phenothiazines exhibit promising antitumor effects across various cancer types by inducing cell cycle arrest and apoptosis. nih.gov They can modulate critical signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK/ERK1/2. nih.gov Certain derivatives have been shown to sensitize multidrug-resistant (MDR) cancer cells to chemotherapy by inhibiting the function of efflux pumps like P-glycoprotein (ABCB1). nih.goviiarjournals.org For instance, thioridazine (B1682328) has shown synergy with conventional chemotherapy drugs in resistant breast and lung cancers. brieflands.com Fluphenazine has also demonstrated the ability to reduce the viability of numerous cancer types, including lung, colon, liver, and brain cancers. nih.gov

The combination of phenothiazines with other compounds, such as selenocompounds, has been explored to create synergistic anti-cancer effects, particularly against MDR mouse T-lymphoma cells. iiarjournals.orgnih.gov

Table 1: Examples of Phenothiazines in Anti-cancer Research

Compound Cancer Type Noteworthy Finding
Thioridazine Resistant Breast and Lung Cancers Shows synergy with carboplatin, doxorubicin, and cisplatin. brieflands.com
Fluphenazine Lung, Colon, Liver, Brain, Leukemia Effectively reduces cancer cell viability. nih.gov
Promethazine (B1679618) Multidrug-Resistant (MDR) Mouse T-lymphoma Tested in combination with selenocompounds to produce synergistic effects. iiarjournals.orgnih.gov

Anti-fungal Research: Several phenothiazine compounds have been evaluated for their in-vitro activity against pathogenic yeasts. herzpharmaceuticals.com Compounds like trifluoperazine (B1681574) and chlorpromazine (B137089) inhibit the growth of common pathogenic yeasts, including Candida albicans and Cryptococcus neoformans. herzpharmaceuticals.com The mechanism of their anti-fungal action is believed to be linked to the inhibition of efflux pumps, which are responsible for drug resistance in many fungal species. iiarjournals.org This activity makes them potential candidates for adjunct therapy to enhance the efficacy of existing anti-fungal medications. iiarjournals.org

In the realm of materials science, the chemical properties of the phenothiazine ring make it highly effective as both a polymerization inhibitor and an antioxidant.

Polymerization Inhibitors: Phenothiazine is widely used as a high-efficiency inhibitor for the polymerization of acrylic acid, acrylates, and methacrylates. Its ability to act as a radical scavenger prevents the uncontrolled polymerization of these reactive monomers, ensuring safety and stability during manufacturing, purification, and storage.

Antioxidants: Phenothiazine and its derivatives are utilized as high-temperature antioxidants in various industrial applications, including synthetic lubricants and engine oils. medchemexpress.com They function by interrupting oxidative processes, thereby prolonging the service life of materials exposed to high temperatures and oxidative stress. drugs.com The antioxidant activity is linked to the ability of the N-H group in the phenothiazine ring to donate a hydrogen atom, neutralizing free radicals. nih.gov Research has shown that certain derivatives exhibit antioxidant potency comparable to standard antioxidants like ascorbic acid. nih.gov

Table 2: Industrial Applications of Phenothiazines

Application Area Function Mechanism
Monomer Production (e.g., Acrylic Acid) Polymerization Inhibitor Radical Scavenging
Synthetic Lubricants & Oils Antioxidant Interruption of Oxidation Chain Reactions

The unique electronic properties of the phenothiazine core have made it a valuable component in the development of advanced organic materials for optoelectronic applications. Phenothiazine is an electron-rich aromatic compound, making it a strong electron donor. medicinenet.com Its non-planar, butterfly-like structure helps to suppress molecular aggregation, which is beneficial for material performance. medicinenet.com

Phenothiazine derivatives have been successfully employed in:

Organic Light-Emitting Diodes (OLEDs): Used as hole-transporting materials.

Solar Cells: Incorporated as electron donors in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).

Perovskite Solar Cells (PSCs): Utilized as part of the hole-transporting layer.

The versatility of phenothiazine allows for molecular engineering, where its structure can be modified to tune its optoelectronic properties, such as the energy levels and charge carrier mobility, to suit specific device requirements. ebsco.com

Drug Combination and Synergistic Effects

A significant area of phenothiazine research involves their use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

Phenothiazines have been shown to act synergistically with a wide range of antimicrobial agents. nih.gov By inhibiting bacterial efflux pumps, compounds like chlorpromazine, prochlorperazine, and promazine (B1679182) can restore the effectiveness of antibiotics against resistant strains of bacteria, such as Burkholderia pseudomallei. nih.gov In some cases, the minimum inhibitory concentrations (MICs) of antibiotics like erythromycin (B1671065) and streptomycin (B1217042) were reduced by as much as 8,000-fold when co-administered with a phenothiazine. nih.gov

In oncology, phenothiazines are considered for combination therapies to sensitize cancer cells to chemotherapy. brieflands.com However, caution is advised when combining phenothiazines with other drugs. For instance, co-administration with other antipsychotics or medications that affect heart rhythm can increase the risk of adverse effects.

The interaction between phenothiazines and natural products is an emerging area of interest. Research has explored combining phenothiazines with various natural supplements and herbal products. For example, while supplements like coenzyme Q10 and fish oil may offer benefits, herbs such as St. John's wort can increase photosensitivity when taken with phenothiazines.

A specific study noted that this compound hydrochloride, in combination with certain natural products, could potentially be used for the treatment of cholelithiasis (gallstones). nih.gov This suggests a potential for synergistic interactions that could expand the therapeutic applications of this compound itself, although more detailed research is needed in this area. nih.gov Studies on other natural products, such as quercetin (B1663063) and various herbal formulations, have shown synergistic effects when combined with conventional anticancer drugs in treating cancers like prostate cancer, highlighting a promising strategy that could be explored for phenothiazine combinations. nih.gov

Formulation and Delivery Systems for this compound

While this compound is primarily recognized for its oral activity as an antihistamine, research into advanced formulation and delivery systems is crucial for optimizing its therapeutic potential. biocompare.com The exploration of alternative administration routes and novel platforms aims to enhance bioavailability, provide controlled release, and target specific sites of action, thereby potentially improving efficacy and patient compliance. Although specific research on advanced delivery systems for this compound is limited, developments with the parent compound, Promethazine, and the broader class of phenothiazines offer a valuable framework for future investigation.

Research into Alternative Delivery Methods (e.g., Intramuscular Injections, Transdermal Patches)

Conventional oral administration of phenothiazine derivatives can be subject to limitations such as first-pass metabolism, which can reduce bioavailability. ijper.org To circumvent these challenges, alternative delivery methods are an active area of pharmaceutical research.

Intramuscular Injections: For the parent compound, Promethazine Hydrochloride, deep intramuscular injection is the preferred parenteral route of administration. pfizer.comdrugs.com This method ensures good absorption and leads to an onset of antihistaminic effects within about 20 minutes. pfizer.com Research into intramuscular formulations for Promethazine has focused on ensuring safety and efficacy, particularly for conditions where oral therapy is not feasible, such as in the treatment of nausea, vomiting, or for preoperative sedation. drugs.comclinicaltrials.gov While injectable forms of this compound are not commonly documented, the established use of intramuscular Promethazine provides a strong precedent for developing a similar formulation if a rapid onset of action is required. pfizer.com

Transdermal Patches: Transdermal drug delivery systems (TDDS), or patches, offer a non-invasive method for administering medication through the skin directly into the bloodstream. nih.govijfmr.com This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can significantly improve the bioavailability of drugs like Promethazine Hydrochloride (which has an oral bioavailability of only 25%). ijper.org

Studies on Promethazine have successfully demonstrated the feasibility of creating transdermal patches and gels. ijper.orgajper.com These formulations are designed to control the release of the drug over a sustained period, which can maintain a steady blood level profile, reduce side effects, and improve patient compliance. ijfmr.com Research has involved using various hydrophilic polymers, such as HPMC and Carbopol, to create the patch matrix and gels. ijper.orgajper.com The inclusion of permeation enhancers can further improve the flux of the drug across the skin barrier. ijper.org Given these positive findings with Promethazine, developing a transdermal patch for this compound could be a promising strategy to enhance its therapeutic utility. ijper.orgajper.com

Table 1: Research Highlights in Alternative Delivery Methods for Promethazine
Delivery MethodPolymer/Vehicle UsedKey Research FindingPotential Application for this compound
Intramuscular InjectionAqueous SolutionDeep intramuscular injection is the preferred parenteral route, with onset of action in approximately 20 minutes. pfizer.comDevelopment of an injectable formulation for rapid therapeutic effect where oral administration is not possible.
Transdermal PatchHPMC E5, HPMC E50, HPMC E15, Ethyl CelluloseFormulations demonstrated reliable mechanical properties and sustained drug release, bypassing first-pass metabolism. ijper.orgajper.comCreation of a long-acting patch to improve bioavailability and patient compliance.
Transdermal GelCarbopol, Xanthan GumCarbopol-based gels showed the highest drug flux across ex vivo skin models, enhanced by permeation enhancers. ijper.orgDevelopment of a topical gel for localized or systemic effects.

Novel Drug Delivery Platforms and Smart Systems

Novel drug delivery systems (DDS) are designed to release therapeutic agents in a controlled manner, at a predetermined rate, and to specific sites. nih.govprotheragen.ai These systems can address challenges like poor solubility, short half-life, and inadequate targeting associated with conventional dosage forms. nih.gov

For phenothiazine derivatives, research has explored platforms like fast-dissolving oral films (FDOFs) for Promethazine. researchgate.netjipbs.comsemanticscholar.org These films disintegrate rapidly in the mouth without water, allowing for quick absorption and potentially reducing the first-pass effect. researchgate.netjipbs.com Studies have successfully formulated Promethazine FDOFs using polymers like HPMC, achieving disintegration times as low as nine seconds and releasing over 96% of the drug within 16 minutes. jipbs.com

"Smart" drug delivery systems represent a more advanced approach, designed to release their payload in response to specific internal (endogenous) or external (exogenous) stimuli. nih.govdovepress.commdpi.com Endogenous stimuli can include changes in pH or redox potential, which often differ between healthy and diseased tissues. nih.govmdpi.com For example, a drug carrier could be engineered to be stable in the bloodstream but to disassemble and release its drug content in the acidic microenvironment of a tumor. dovepress.com

In the context of this compound, research has shown that it can form an inclusion complex with β-cyclodextrin. researchgate.net Cyclodextrins are often used in drug delivery to enhance the solubility and stability of guest molecules. mdpi.com The formation of such complexes is a foundational step that could be integrated into a smart delivery system, where the release of this compound from the cyclodextrin (B1172386) cavity is triggered by a specific physiological stimulus. researchgate.netmdpi.com Combining cyclodextrin complexation with a biopolymer like chitosan (B1678972) could create a system with both enhanced solubility and mucoadhesive properties for targeted or sustained release. mdpi.com

Nanotechnology-Based Formulations and Nanocarriers

Nanomedicine, the application of nanotechnology to healthcare, offers revolutionary tools for drug delivery. nih.govuspharmacist.com Nanocarriers, which are materials with dimensions typically between 1 and 100 nanometers, can be engineered to encapsulate drugs, protecting them from degradation and controlling their release. mdpi.comastrazeneca.com These systems can improve the pharmacokinetic profiles of drugs and enable targeted delivery to specific cells or tissues. nih.govnih.gov

A variety of nanocarriers have been developed, including liposomes, polymeric nanoparticles, micelles, and inorganic nanoparticles. mdpi.commdpi.com The application of these technologies can enhance drug solubility, stability, and bioavailability. nih.gov

While specific research on this compound nanocarriers is not widely published, studies on other phenothiazine compounds demonstrate the potential of this approach. For instance, the phenothiazine derivative Thioridazine has been co-loaded with Doxorubicin into methoxy (B1213986) poly(ethylene glycol)-poly(l-lactic acid) (MPEG-PLA) nanoparticles for breast cancer therapy. nih.gov These nanoparticles, with an average size of 27 nm, showed a synergistic effect in inhibiting cancer cell growth in vitro and in vivo. nih.gov This highlights the potential of using nanocarriers to deliver phenothiazine compounds for oncological applications.

The development of nanotechnology-based formulations for this compound could involve several strategies:

Polymeric Nanoparticles: Encapsulating this compound within a biodegradable polymer matrix could provide sustained release and protect the drug from premature metabolism. astrazeneca.com

Liposomes: These spherical vesicles, composed of lipid bilayers, are biocompatible and can carry both hydrophilic and hydrophobic drugs, making them a versatile platform. nih.gov

Prodrug Nanocarriers: this compound could be chemically modified into a prodrug that self-assembles into nanoparticles. Such a system could be designed to be pH-sensitive, releasing the active drug only in the desired acidic environment of target tissues. dovepress.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioxopromethazine
Reactant of Route 2
Dioxopromethazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.